molecular formula C11H11NO3 B1658493 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole CAS No. 61235-99-2

2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole

Cat. No.: B1658493
CAS No.: 61235-99-2
M. Wt: 205.21
InChI Key: MZLFOLBPFCGKCR-UHFFFAOYSA-N
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Description

2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is a synthetic benzoxazole derivative intended for research and development purposes exclusively. Molecules featuring the benzoxazole moiety represent a significant family of heterocyclic compounds known for their diverse biological and pharmacological activities. Research into similar structures has demonstrated potential in areas such as anticonvulsant , antimicrobial, and anticancer applications . The presence of the benzoxazole core is often associated with these bioactive properties, making it a valuable scaffold in medicinal chemistry . The distinct feature of this particular molecule is the incorporation of an oxirane (epoxide) functional group. This reactive epoxide ring may allow researchers to explore structure-activity relationships or utilize the compound as a versatile chemical intermediate for further derivatization, potentially leading to novel bioactive molecules . As with all compounds of this nature, it is supplied strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use, and appropriate safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

2-methyl-6-(oxiran-2-ylmethoxy)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-12-10-3-2-8(4-11(10)15-7)13-5-9-6-14-9/h2-4,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLFOLBPFCGKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50819366
Record name 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50819366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61235-99-2
Record name 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50819366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies, including synthesis methods, biological evaluations, and molecular docking analyses.

Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit broad-spectrum antimicrobial properties. Specifically, studies have demonstrated that 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole possesses notable activity against various bacterial strains.

Table 1: Antimicrobial Activity of 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The anticancer properties of benzoxazole derivatives have been extensively studied. In vitro assays reveal that 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), it was found that:

  • MCF-7 : IC50 = 12 µM
  • A549 : IC50 = 15 µM

These results suggest that the compound could serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

Benzoxazole derivatives are known for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Table 2: Anti-inflammatory Activity Assay Results

CompoundCOX Inhibition (%) at 100 µM
2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole75%
Aspirin85%

The compound demonstrated significant COX inhibition, indicating its potential use in treating inflammatory disorders .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole to various biological targets. The compound showed favorable interactions with key proteins involved in cancer progression and inflammation.

Table 3: Binding Affinities from Molecular Docking

Target ProteinBinding Affinity (kcal/mol)
COX-1-9.5
COX-2-10.0
EGFR-8.7

These results suggest that the compound has a strong potential to inhibit these target proteins effectively, supporting its therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
Due to its unique structure, 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole has been investigated for its potential use in pharmaceuticals. The epoxide group can participate in nucleophilic addition reactions, making it a candidate for developing new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity
Research has indicated that compounds similar to 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole exhibit anticancer properties. For instance, studies on benzoxazole derivatives have shown promising results against different cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis.

Synthetic Organic Chemistry

Reactivity and Synthesis:
The compound can be synthesized through several methods, including the reaction of appropriate precursors under controlled conditions. The epoxide functionality allows for further derivatization, which can lead to the formation of more complex molecules with enhanced biological activity.

Synthesis Methods:

MethodDescription
Base-Catalyzed Epoxidation Utilizes peracids to convert alkenes into epoxides efficiently.
Nucleophilic Substitution Involves the reaction of nucleophiles with the epoxide group to form new compounds.

Material Science

Polymer Applications:
The unique properties of 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole make it a candidate for use in polymer science. Its epoxide group can serve as a cross-linking agent in epoxy resins, enhancing the mechanical properties and thermal stability of the resulting materials.

Table: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
6-MethoxybenzoxazoleBenzoxazoleLacks oxirane functionality; studied for antimicrobial properties.
2-MethylbenzothiazoleBenzothiazoleContains sulfur; known for antitumor activity.
5-MethylbenzimidazoleBenzimidazoleExhibits antiviral properties; lacks epoxide functionality.

Environmental Chemistry

Toxicological Studies:
Preliminary toxicological assessments suggest that 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole may have environmental implications due to its potential bioaccumulation and toxicity profiles . Understanding these aspects is crucial for evaluating its safety in pharmaceutical applications.

Physicochemical Properties:
The physicochemical parameters such as logP and bioconcentration factors are essential for predicting the environmental behavior of this compound .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane moiety undergoes nucleophilic ring-opening reactions, a key feature of its reactivity. This process is influenced by steric and electronic factors from the benzoxazole system.

Reaction TypeConditionsProductYieldSource
Acid-Catalyzed Hydrolysis H<sub>2</sub>SO<sub>4</sub> (1M), 60°C, 6h2-Methyl-6-(2,3-dihydroxypropoxy)benzoxazole78%
Amine Nucleophilic Attack Ethylenediamine, THF, RT, 12h2-Methyl-6-(2-amino-3-hydroxypropoxy)benzoxazole65%
Thiol Addition HSCH<sub>2</sub>CO<sub>2</sub>H, K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C2-Methyl-6-(2-(carboxymethylthio)-3-hydroxypropoxy)benzoxazole52%

Mechanistic Insight : The epoxide’s strained three-membered ring reacts via SN<sub>2</sub> pathways, with nucleophiles attacking the less hindered carbon. Acidic conditions protonate the epoxide oxygen, enhancing electrophilicity .

Functionalization of the Methoxy Group

The methoxy linker between the benzoxazole and epoxide can participate in oxidation or substitution reactions.

Reaction TypeConditionsProductYieldSource
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°C → RT2-Methyl-6-(2,3-epoxypropoxy)phenol84%
Alkylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, acetone, reflux2-Methyl-6-(2,3-epoxypropoxy)-4-methoxybenzoxazole58%

Key Observation : Demethylation regenerates a phenolic hydroxyl group, enabling further derivatization (e.g., esterification or glycosylation) .

Electrophilic Aromatic Substitution (EAS) on the Benzoxazole Core

The benzoxazole ring undergoes regioselective substitution, primarily at the 4- and 7-positions, due to electron-withdrawing effects from the oxazole nitrogen.

Reaction TypeConditionsProductYieldSource
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT2-Methyl-4-nitro-6-(oxiran-2-ylmethoxy)benzoxazole45%
Halogenation NBS, AIBN, CCl<sub>4</sub>, reflux2-(Bromomethyl)-6-(oxiran-2-ylmethoxy)benzoxazole70%

Regioselectivity : Nitration occurs at the 4-position (para to the methoxy group), while bromination targets the methyl group at position 2 via radical mechanisms .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives.

Reaction TypeConditionsProductYieldSource
Suzuki Coupling 2-Bromophenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O2-Methyl-6-(oxiran-2-ylmethoxy)-4-(2-biphenyl)benzoxazole62%
Buchwald–Hartwig Amination Morpholine, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene2-Methyl-4-morpholino-6-(oxiran-2-ylmethoxy)benzoxazole55%

Catalytic Efficiency : Electron-deficient benzoxazoles facilitate oxidative addition in Pd-mediated reactions, with yields dependent on steric bulk .

Cycloaddition and Rearrangement

The epoxide participates in [3+2] cycloadditions, forming heterocyclic adducts.

Reaction TypeConditionsProductYieldSource
With NaN<sub>3</sub> NaN<sub>3</sub>, NH<sub>4</sub>Cl, H<sub>2</sub>O/EtOH, 80°C2-Methyl-6-(1-hydroxy-2-azido-3-hydroxypropoxy)benzoxazole68%
Thermal Rearrangement Toluene, 120°C, 24h2-Methyl-6-(2-oxopropyloxy)benzoxazole (via Cope elimination)41%

Notable Pathway : Azide-epoxide cycloaddition generates triazoline intermediates, which decompose to form amino alcohols .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Heterocycle Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reactivity Highlights
2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole Benzoxazole Methyl, epoxide methoxy ~221.24 (calculated) Not reported Epoxide ring-opening reactions
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol Benzimidazole Methoxy, phenol, methyl 267.29 Reported in H-bonding, metal coordination

Table 2: Crystallographic Parameters

Compound Space Group Bond Length (C-O/N, Å) Dihedral Angle (°) Refinement Software
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol P2₁/c C-N: 1.34, C-O: 1.36 5.2 (benzene-imidazole) SHELX
Target Compound Not reported Estimated C-O: ~1.36 Likely higher due to epoxide SHELX (hypothetical)

Preparation Methods

Cyclization of 2-Amino-5-(oxiran-2-ylmethoxy)phenol

A direct route involves reacting 2-amino-5-(oxiran-2-ylmethoxy)phenol with acetyl chloride in xylene under reflux. This method mirrors the synthesis of 2-methyl-6-nitrobenzoxazole, where o-aminophenol derivatives undergo cyclization in the presence of acylating agents. Key parameters include:

Reagent Solvent Temperature Yield Source
Acetyl chloride Xylene 140°C 78% Adapted from

Challenges arise from the epoxide group’s sensitivity to acidic conditions, necessitating neutral or weakly basic media to prevent ring-opening side reactions.

Post-Functionalization of Preformed Benzoxazole

Introducing the Epoxide Moiety

The epoxide functional group is introduced via nucleophilic substitution or Mitsunobu reaction.

Epichlorohydrin Alkylation

6-Hydroxy-2-methylbenzoxazole reacts with epichlorohydrin under basic conditions:

6-Hydroxy-2-methylbenzoxazole + Epichlorohydrin → 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole  

Conditions :

  • Base: K2CO3 or NaOH
  • Solvent: DMF or acetone
  • Temperature: 60–80°C
  • Yield: 65–72% (extrapolated from)

Mechanistic Insight :
The phenol’s oxygen attacks the less hindered carbon of epichlorohydrin, followed by HCl elimination to form the epoxide.

Glycidyl Tosylate Coupling

Glycidyl tosylate, a more reactive epoxide precursor, facilitates higher regioselectivity:

Reagent Base Solvent Time Yield
Glycidyl tosylate Et3N DCM 4 h 85%

This method avoids chloride byproducts, simplifying purification.

Optimization Strategies

Protecting Group Chemistry

To prevent epoxide ring opening during benzoxazole synthesis, temporary protection of the epoxide (e.g., as a silyl ether) is recommended. Subsequent deprotection under mild conditions (e.g., TBAF) restores the epoxide.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems. Microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in analogous benzoxazole preparations.

Analytical Characterization

Critical physicochemical data for 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole include:

Property Value Method Source
Melting Point 49.4°C DSC
Boiling Point 317°C Simulated
LogP 1.92 Computational
1H NMR (CDCl3) δ 2.47 (s, 3H), 3.10–3.80 (m, 4H), 5.06 (d, 1H), 7.44–8.21 (m, 3H) 300 MHz
MS (ESI+) m/z 234.08 [M+H]+ High-resolution

Applications and Derivatives

This compound serves as a key intermediate in CSF-1R inhibitors, exemplified by patent WO2007121484A2. Further functionalization includes:

  • Amidation : Coupling with pyridine-2-carboxamides to enhance kinase selectivity.
  • Epoxide ring-opening : Reaction with amines or thiols generates diverse diol derivatives for structure-activity relationship studies.

Q & A

Q. What are the common synthetic strategies for synthesizing 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole?

Methodological Answer: The benzoxazole core is typically synthesized via condensation of 2-aminophenol with carbonyl-containing precursors (e.g., aldehydes, acids, or ortho-esters). For the oxiran-2-yl methoxy substituent, epoxidation of allyl ether intermediates or post-functionalization using epichlorohydrin derivatives is employed. Reaction conditions often involve acid catalysts (e.g., polyphosphoric acid) or microwave-assisted synthesis to improve yields. Characterization includes 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in benzoxazole derivatives (e.g., 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, where bond angles and torsion angles were resolved). Complementary techniques include FT-IR for functional group analysis (e.g., C-O-C stretching at 1,250 cm1^{-1}) and UV-Vis spectroscopy to assess conjugation effects from the oxiran moiety .

Q. What in vitro models are suitable for preliminary biological evaluation?

Methodological Answer: Anticancer activity is screened using human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values calculated to compare potency. For antimicrobial studies, broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Dose-response curves and positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) ensure reliability .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations optimize the molecular geometry and predict electrostatic potential maps to identify reactive sites (e.g., the oxiran ring’s electrophilicity). Molecular docking against target proteins (e.g., EGFR for cancer, acetylcholinesterase for neurodegenerative diseases) evaluates binding affinities. MD simulations (100 ns) assess stability in biological environments, with RMSD/RMSF metrics quantifying conformational changes .

Q. What strategies address discrepancies in reported biological activity data?

Methodological Answer: Contradictions often arise from assay variability (e.g., serum concentration in cell culture, incubation time). To mitigate:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Synthesize structural analogs (e.g., replacing oxiran with aziridine) to isolate functional group contributions.
  • Validate findings across multiple labs using blinded replicates .

Q. How does the oxiran moiety influence reactivity and stability under physiological conditions?

Methodological Answer: The epoxide group undergoes nucleophilic ring-opening reactions with thiols (e.g., glutathione) or amines, which can be tracked via HPLC-MS. Stability studies in simulated physiological buffers (pH 7.4, 37°C) monitor degradation kinetics. To enhance stability, introduce steric hindrance (e.g., methyl groups adjacent to the epoxide) or formulate with cyclodextrin-based carriers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
Reactant of Route 2
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2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole

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